[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Overview
Description
[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexene ring, a carbamoyl group, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple steps. The process begins with the preparation of the cyclohexene derivative, followed by the introduction of the carbamoyl group and the chloropyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 6-bromopyridine-3-carboxylate
- {[2-(Cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl 6-fluoropyridine-3-carboxylate
Uniqueness
[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate is unique due to the presence of the chloropyridine moiety, which imparts distinct chemical properties and reactivity compared to its bromine and fluorine analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3/c17-14-7-6-13(10-19-14)16(21)22-11-15(20)18-9-8-12-4-2-1-3-5-12/h4,6-7,10H,1-3,5,8-9,11H2,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEMCDQCJSXFBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)COC(=O)C2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324259 | |
Record name | [2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24833930 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
728905-55-3 | |
Record name | [2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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